Tetra(ethylene glycol) dithiol
Overview
Description
Tetra(ethylene glycol) dithiol is a polyethylene glycol derivative containing two thiol groups. The thiol groups react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetra(ethylene glycol) dithiol can be synthesized through the reaction of polyethylene glycol with thiol-containing reagents. The reaction typically involves the use of a base catalyst to facilitate the thiol-PEG coupling. The reaction conditions include maintaining a pH range of 6.5-7.5 and a temperature range of 25-30°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as filtration and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetra(ethylene glycol) dithiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: Disulfides formed from thiol groups can be reduced back to thiols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used as reducing agents.
Substitution: Maleimide, OPSS, and vinylsulfone are common reagents for thiol substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiol groups.
Substitution: Formation of thioether bonds with maleimide, OPSS, or vinylsulfone.
Scientific Research Applications
Tetra(ethylene glycol) dithiol has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of polymers and hydrogels.
Biology: Employed in the modification of proteins and peptides for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic assays
Mechanism of Action
The mechanism of action of Tetra(ethylene glycol) dithiol involves the formation of stable thioether bonds with target molecules. The thiol groups react with electrophilic reagents such as maleimide, forming covalent bonds that enhance the stability and solubility of the modified molecules. This process is crucial in applications such as drug delivery and protein modification .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG2-thiol: Contains a shorter polyethylene glycol spacer, resulting in lower solubility compared to Tetra(ethylene glycol) dithiol.
Bis-PEG4-thiol: Contains a longer polyethylene glycol spacer, providing higher solubility but potentially increased steric hindrance.
Uniqueness of this compound
This compound offers a balanced combination of solubility and reactivity, making it a versatile compound for various applications. Its unique structure allows for efficient crosslinking and modification of biomolecules without significant steric hindrance .
Properties
IUPAC Name |
2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCINHQIUGNVTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS)OCCOCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477383 | |
Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2781-02-4 | |
Record name | 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRA(ETHYLENE GLYCOL) DITHIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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